molecular formula C14H16FN7 B2956479 N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1286703-59-0

N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

Cat. No.: B2956479
CAS No.: 1286703-59-0
M. Wt: 301.329
InChI Key: YTSNXIQWXZAHRR-UHFFFAOYSA-N
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Description

N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazole and pyrimidine rings in the structure makes this compound a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Pyrimidine Ring: The pyrimidine ring is usually formed through a condensation reaction involving urea or guanidine derivatives with β-dicarbonyl compounds.

    Coupling of the Triazole and Pyrimidine Rings: The final step involves coupling the triazole and pyrimidine rings through a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine can be compared with other similar compounds, such as:

    Triazolopyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the triazole and pyrimidine rings. Examples include N7-(4-chlorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine and N7-(4-methylphenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine.

    Pyrimidine Derivatives: These compounds contain only the pyrimidine ring and may have different biological activities. Examples include 5-fluorouracil and cytarabine.

The uniqueness of this compound lies in its specific substituents and the combination of the triazole and pyrimidine rings, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

7-N-(4-fluorophenyl)-5-N-(2-methylpropyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN7/c1-8(2)7-16-14-18-12(11-13(19-14)21-22-20-11)17-10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3,(H3,16,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSNXIQWXZAHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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